molecular formula C15H24N4OS B5312790 N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5312790
M. Wt: 308.4 g/mol
InChI Key: OYVBASSBWOQCMQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound with a complex structure that includes cyclopentyl, triazole, and sulfanyl groups

Properties

IUPAC Name

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-19-14(11-6-2-3-7-11)17-18-15(19)21-10-13(20)16-12-8-4-5-9-12/h11-12H,2-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVBASSBWOQCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCC2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of cyclopentylamine with 4-methyl-1,2,4-triazole-3-thiol under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-cyclopentyl-2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Uniqueness

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of cyclopentyl, triazole, and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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